BenchChemオンラインストアへようこそ!

Pancopride

5-HT3 receptor radioligand binding affinity comparison

Pancopride, also designated LAS 30451, is a synthetic benzamide derivative and selective 5‑hydroxytryptamine type 3 (5‑HT₃) receptor antagonist. Its pharmacological profile combines high receptor affinity, oral efficacy against cytotoxic‑drug‑induced emesis, and a lack of antidopaminergic activity that distinguishes it from conventional antiemetics such as metoclopramide.

Molecular Formula C18H24ClN3O2
Molecular Weight 349.859
CAS No. 121243-20-7
Cat. No. B571199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancopride
CAS121243-20-7
Synonyms4-Amino-N-1-azabicyclo(2.2.2)oct-3-yl-5-chloro-2-(cyclopropylmethoxy)benzamide
Molecular FormulaC18H24ClN3O2
Molecular Weight349.859
Structural Identifiers
SMILESC1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N
InChIInChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)
InChIKeyDBQMQBCSKXTCIJ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pancopride (CAS 121243-20-7) – Chemical Class and Key Procurement-Relevant Characteristics for 5‑HT₃ Antagonist Research


Pancopride, also designated LAS 30451, is a synthetic benzamide derivative and selective 5‑hydroxytryptamine type 3 (5‑HT₃) receptor antagonist [1]. Its pharmacological profile combines high receptor affinity, oral efficacy against cytotoxic‑drug‑induced emesis, and a lack of antidopaminergic activity that distinguishes it from conventional antiemetics such as metoclopramide [2]. The compound has been evaluated in multiple preclinical species and in phase II/III clinical trials for chemotherapy‑induced nausea and vomiting (CINV), making it a relevant reference standard for both antiemetic drug development and 5‑HT₃ receptor structure‑activity studies.

Why Pancopride (CAS 121243-20-7) Cannot Be Treated as a Generic 5‑HT₃ Antagonist in Research and Sourcing


The 5‑HT₃ antagonist class encompasses molecules with markedly different receptor‑binding kinetics, selectivity profiles, oral bioavailability, half‑lives, and clinical performance. A meta‑analysis of 13 phase II/III clinical trials with pancopride demonstrated that the antiemetic efficacy varied substantially depending on dose, comedication with corticosteroids, and comparator treatment, with an odds ratio of 0.69 (p = 0.07) when pancopride was compared against metoclopramide‑based standard therapy [1]. Moreover, pancopride’s absolute oral bioavailability of 92 % [2] and its elimination half‑life of 14–16 h [3] are quantitatively distinct from first‑generation agents such as ondansetron (F ≈ 60 %, t₁/₂ ≈ 3.5–5.5 h) or granisetron (F ≈ 60 %, t₁/₂ ≈ 5–9 h) [4]. These numerical differences in pharmacokinetic (PK) and pharmacodynamic (PD) parameters mean that substituting another 5‑HT₃ antagonist for pancopride without accounting for these factors will alter experimental outcomes and clinical‑development trajectories.

Quantitative Differentiation Evidence for Pancopride (CAS 121243-20-7) vs. Comparator 5‑HT₃ Antagonists


5‑HT₃ Receptor Binding Affinity and Functional Potency – Pancopride vs. Ondansetron, Granisetron, and Metoclopramide

Pancopride exhibited a Ki of 0.40 nM for [³H]GR65630‑labelled 5‑HT₃ recognition sites in rat cortical membranes [1]. This affinity is approximately 4‑ to 8‑fold higher than that reported for ondansetron (Ki = 1.6–3.2 nM using [³H]quipazine in rat cortex) [2], yet comparable to granisetron (Ki = 0.26 nM in rat brain) [3]. In contrast, metoclopramide displays substantially weaker 5‑HT₃ affinity (Ki = 120 ± 30 nM) and additionally binds dopamine D₂ receptors (Ki = 240 ± 60 nM) [4]. The functional correlate in vivo is pancopride’s inhibition of 5‑HT‑induced bradycardia in anaesthetized rats (ID₅₀ = 0.56 μg/kg i.v.) and the blockade of cisplatin‑induced emesis in dogs (ID₅₀ = 3.6 μg/kg i.v.) [1].

5-HT3 receptor radioligand binding affinity comparison anti-emetic pharmacology

Absence of Dopamine D₂ Receptor Antagonism – Direct Head‑to‑Head Comparison with Metoclopramide

In the same preclinical study, pancopride was directly compared with metoclopramide in vitro and in vivo and was shown to lack any measurable antidopaminergic activity [1]. This contrasts sharply with metoclopramide, which exhibits a dopamine D₂ receptor Ki of approximately 240 nM [2]. The absence of central D₂ blockade implies that pancopride carries a substantially lower risk of extrapyramidal motor disturbances—a well‑documented clinical liability of metoclopramide—while maintaining comparable antiemetic efficacy through selective 5‑HT₃ antagonism.

dopamine D2 receptor selectivity extrapyramidal side effects comparative antiemetic safety

Absolute Oral Bioavailability – Pancopride vs. First‑Generation 5‑HT₃ Antagonists

In a single‑dose crossover study in 12 healthy volunteers, the absolute bioavailability of pancopride was 0.92 (92 %) for the oral tablet and 0.82 (82 %) for the oral solution (tablet not significantly different from i.v. infusion) [1]. This near‑complete oral bioavailability contrasts with ondansetron (60–70 %), granisetron (≈60 %), dolasetron (76 %), and tropisetron (60 %), each of which undergoes significant hepatic first‑pass metabolism [2]. Only palonosetron approaches similar oral bioavailability (97 %) [2].

oral bioavailability pharmacokinetics first-pass metabolism formulation development

Elimination Half‑Life – Pancopride vs. First‑Generation 5‑HT₃ Antagonists

Following repeated oral administration (20 mg × 5 days), pancopride exhibited an elimination half‑life (t₁/₂) of 16.3 ± 2.7 h at steady state, with a single‑dose t₁/₂ of 14.3 ± 6.9 h [1]. This extended half‑life exceeds that of ondansetron (t₁/₂ ≈ 3.5–5.5 h), granisetron (t₁/₂ ≈ 4.9–8.9 h), and dolasetron (as hydrodolasetron, t₁/₂ ≈ 7.3 h) [2]. The longer residence time predicts sustained 5‑HT₃ receptor occupancy and may permit once‑daily dosing with reduced fluctuation in plasma concentration, a feature shared only with palonosetron among marketed 5‑HT₃ antagonists.

elimination half-life dosing interval sustained receptor occupancy pharmacokinetic advantage

Clinical Antiemetic Efficacy with Dexamethasone Synergy – Double‑Blind Randomized Crossover Trial

In a double‑blind, randomized crossover study of 80 patients receiving highly emetogenic chemotherapy, pancopride 0.2 mg/kg i.v. plus placebo achieved complete protection (0 vomiting episodes) in 50 % (19/38) of patients during the first cycle, whereas pancopride plus dexamethasone 20 mg i.v. achieved complete protection in 82 % (32/39) (P < 0.001) [1]. The statistically significant synergy with dexamethasone increased the complete‑protection rate by 32 absolute percentage points (a 64 % relative improvement), and latency to first emetic episode was significantly prolonged in the dexamethasone arm.

chemotherapy-induced nausea and vomiting complete protection dexamethasone synergy highly emetogenic chemotherapy

Optimal Research and Industrial Application Scenarios for Pancopride (CAS 121243-20-7)


Preclinical CINV Model Reference Compound with High Oral Bioavailability

Pancopride’s absolute oral bioavailability of 92 % and its oral antiemetic ID₅₀ of 7.1 μg/kg p.o. against cisplatin‑induced emesis in dogs [1] make it an ideal reference standard for oral antiemetic drug development. Its near‑complete absorption minimizes the confounding effect of first‑pass metabolism on efficacy readouts, allowing cleaner interpretation of structure‑activity relationship (SAR) studies compared with ondansetron or granisetron, which exhibit only ~60 % oral bioavailability [2].

Dopamine‑Independent Antiemetic Mechanism‑of‑Action Studies

Because pancopride lacks measurable dopamine D₂ receptor antagonism, unlike metoclopramide (D₂ Ki = 240 nM) [1], it serves as a selective pharmacological probe to isolate 5‑HT₃‑mediated antiemetic pathways in both in vitro electrophysiology and in vivo behavioural models. This selectivity is critical for academic laboratories aiming to dissect serotonergic vs. dopaminergic contributions to emesis control without the confounding extrapyramidal motor effects associated with D₂ blockade.

Pharmacokinetic–Pharmacodynamic (PK–PD) Modelling of Sustained‑Release Antiemetics

With a steady‑state elimination half‑life of approximately 16 h [1], pancopride provides a pharmacokinetic profile suitable for once‑daily dosing simulations and for validating PK–PD models that predict sustained 5‑HT₃ receptor occupancy. This half‑life is 2‑ to 4‑fold longer than ondansetron and ~2‑fold longer than granisetron or dolasetron [2], making pancopride a more relevant compound for studying the relationship between plasma concentration decay and duration of antiemetic protection.

Combination Antiemetic Protocol Optimization with Corticosteroids

The randomized clinical evidence showing that pancopride 0.2 mg/kg i.v. plus dexamethasone 20 mg i.v. achieves an 82 % complete‑protection rate versus 50 % with pancopride alone (P < 0.001) [1] establishes pancopride as a well‑characterized partner for corticosteroid combination studies. This verified synergy profile supports its use as a positive control in combinatorial antiemetic research and in preclinical screening of novel adjunctive antiemetic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.